N-(3-methoxyphenyl)thiophene-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H11NO2S/c1-15-11-4-2-3-10(7-11)13-12(14)9-5-6-16-8-9/h2-8H,1H3,(H,13,14) |
InChI Key |
HVWZDLOHFCAWQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 3 Methoxyphenyl Thiophene 3 Carboxamide and Its Analogues
Classical Approaches for Thiophene-3-carboxamide (B1338676) Synthesis
The foundational methods for constructing the thiophene-3-carboxamide scaffold have been cornerstones of heterocyclic chemistry for decades. These approaches often involve the formation of the thiophene (B33073) ring as a key step, followed by or integrated with the introduction of the carboxamide functionality.
Gewald Reaction and its Variations
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org These 2-aminothiophenes are crucial intermediates that can be further functionalized to yield thiophene-3-carboxamides. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org
The reaction mechanism typically begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (the α-cyanoester), followed by the addition of sulfur, cyclization, and tautomerization to form the 2-aminothiophene ring. wikipedia.org
Table 1: Examples of Gewald Reaction Variations for 2-Aminothiophene Synthesis
| Starting Materials (Ketone/Aldehyde + Cyano-compound) | Base/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methylketones + Methyl cyanoacetate | Amine | 2-Aminothiophene-3-carboxylates | Varies | researchgate.net |
| Alkyl-aryl ketones + α-Cyanoester | Morpholine (Solvent-free, mechanochemistry) | 4-Aryl-substituted 2-aminothiophene-3-carboxylates | 25-70 | mdpi.com |
| Ketones/Aldehydes + Activated nitriles | L-Proline | Multisubstituted 2-aminothiophenes | High | organic-chemistry.org |
| Ketones/Aldehydes + Activated nitriles | N-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiber | 2-Aminothiophenes | High | organic-chemistry.org |
| Arylacetaldehydes + α-Cyanoester | Microwave irradiation | 5-Substituted 2-aminothiophenes | Good | organic-chemistry.org |
Variations of the Gewald reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These include the use of microwave irradiation, ionic liquids, solid-supported catalysts, and solvent-free conditions. wikipedia.orgmdpi.com For instance, a solvent-free mechanochemical approach has been successfully applied to the synthesis of 4-aryl-substituted 2-aminothiophene-3-carboxylates from alkyl-aryl ketones. mdpi.com
Cyclocondensation Reactions in Thiophene Ring Formation
Cyclocondensation reactions are fundamental to the synthesis of the thiophene ring from acyclic precursors. These reactions involve the formation of two new bonds to create the heterocyclic system. A variety of starting materials and reagents can be employed in these transformations.
One notable example is the Fiesselmann thiophene synthesis, which allows for the construction of substituted thiophenes. This method has been applied to the synthesis of aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives, which are structurally related to the target compound. The reaction involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide. beilstein-journals.org While not a direct synthesis of N-(3-methoxyphenyl)thiophene-3-carboxamide, this methodology highlights a valid strategy for constructing a substituted thiophene core that could be adapted.
Another approach involves the cyclization of functionalized alkynes. For example, PdI2/KI-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. mdpi.com
Condensation of Carboxylic Acid Derivatives with Aniline (B41778) Moiety
The final step in the synthesis of this compound involves the formation of an amide bond between a thiophene-3-carboxylic acid derivative and 3-methoxyaniline. This is a common and well-understood transformation in organic synthesis.
Typically, the carboxylic acid is activated to facilitate the reaction with the aniline. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). bohrium.com
A general scheme for this condensation is as follows: Thiophene-3-carboxylic acid + Activating Agent → Activated Thiophene-3-carbonyl derivative Activated Thiophene-3-carbonyl derivative + 3-Methoxyaniline → this compound
Recent advancements have explored copper-catalyzed direct amidation of carboxylic acids with amines using isothiocyanates as activating agents, offering a milder alternative to traditional methods. rsc.org
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry has focused on developing more efficient and versatile methods for the preparation of compound libraries for drug discovery and material science applications. These advanced strategies are applicable to the synthesis of this compound and its analogues.
Multi-Step Synthesis Procedures
The synthesis of specifically substituted thiophene-3-carboxamides often requires a multi-step approach. An example of such a protocol involves the regioselective synthesis of a tetra-substituted thiophene, which can then be further functionalized. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step sequence involving successive direct lithiations and a bromination reaction starting from thiophene. mdpi.com This highlights how a combination of reactions can be used to build up complexity on the thiophene ring before or after the formation of the carboxamide.
Another multi-step strategy involves the use of cross-coupling reactions, such as the Suzuki cross-coupling, to introduce aryl substituents onto a pre-formed thiophene ring. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized by coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids. nih.gov This approach could be readily adapted for the synthesis of analogues of this compound.
Parallel Synthesis Techniques for Derivative Libraries
Parallel synthesis has become an indispensable tool in medicinal chemistry for the rapid generation of libraries of related compounds for biological screening. nih.gov Solution-phase parallel synthesis is particularly attractive as it often allows for easier purification and scale-up compared to solid-phase methods.
A strategy for the parallel synthesis of a multi-substituted benzo[b]thiophene library has been reported, which could be conceptually applied to thiophene-3-carboxamides. researchgate.net This approach utilizes a common intermediate, a 3-iodobenzo[b]thiophene, which is then diversified through various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net
Similarly, a library of thiophene-3-carboxamide analogues could be generated by preparing a common thiophene-3-carboxylic acid or its activated derivative and reacting it in parallel with a diverse set of anilines. Alternatively, a common aniline could be reacted with a library of substituted thiophene-3-carboxylic acids. The use of automated or semi-automated synthesis platforms can greatly accelerate this process.
Recent developments in biocatalysis also offer potential for parallel synthesis. For instance, directed evolution of enzymes has enabled novel transformations like enantioselective alkene oxytrifluoromethylation, showcasing the potential for creating diverse and complex molecules. acs.org While not directly applied to thiophene-3-carboxamides yet, these biocatalytic methods could be adapted for the synthesis of chiral analogues.
Microwave-Assisted Synthesis in Thiophene Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. sphinxsai.comnih.gov These benefits include dramatically reduced reaction times, increased product yields, enhanced purity, and alignment with the principles of green chemistry. nih.govbeilstein-journals.org
In the context of thiophene chemistry, microwave irradiation facilitates a variety of reactions, including condensations, cyclizations, and multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.netresearchgate.net For instance, the synthesis of 5-aryl-thiophene-2-carboxylates has been achieved rapidly by the condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters under microwave conditions. researchgate.net This method significantly shortens the reaction time to just 5 minutes compared to the 2-3 hours required with conventional reflux heating. researchgate.net Similarly, 2-amino-thiophene-3-carboxylic derivatives can be synthesized in high yields (84–95%) under solvent-free microwave conditions by reacting cyanoacetates or cyanoacetamides with ketones and sulfur. researchgate.net
Microwave-assisted protocols have also been developed for the functionalization of thiophenes. A green protocol for the C-H arylation of thiophenes using a Pd/β-cyclodextrin cross-linked nanocatalyst in γ-valerolactone (GVL) has been reported. frontiersin.org The polar nature of cyclodextrins makes them efficient at absorbing microwave irradiation, contributing to the reaction's efficiency. frontiersin.org
The synthesis of various carboxamides has also been expedited using microwave technology. While conventional heating methods can produce acceptable yields, microwave synthesis reactors often achieve significantly higher yields in a fraction of the time. nih.gov For example, the synthesis of certain furan-2-carboxamide derivatives saw a dramatic improvement in yield and a reduction in reaction time from hours to minutes. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of 5-Aryl-thiophene-2-carboxylates | 2-3 hours reflux | 5 minutes irradiation | researchgate.net |
| Synthesis of Furan-2-carboxamides | 24 hours reflux | 15 minutes irradiation | nih.gov |
| Synthesis of Tetrahydropyrimidinedione | ~2 hours reflux | 12 minutes irradiation | sphinxsai.com |
| Synthesis of Pyrrolidinyl Spirooxindoles | 18 hours | 12 minutes | beilstein-journals.org |
Derivatization Approaches from this compound Core
The this compound scaffold serves as a versatile template for the development of new chemical entities with tailored biological activities. Derivatization strategies focus on modifying the phenyl ring, the thiophene ring system, and introducing various linkers and heterocyclic moieties.
Substituent Modifications on the Phenyl Ring
Modifying the substituents on the phenyl ring of N-aryl thiophene carboxamides is a common strategy to explore structure-activity relationships (SAR). The nature and position of these substituents can significantly influence the compound's pharmacological properties.
Research on thiophene-2-carboxamide derivatives has shown that the presence of a methoxy (B1213986) group on the aryl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, derivatives with a methoxy group at the para-position of the phenyl ring demonstrated notable inhibitory effects. nih.gov
In the development of dual inhibitors for c-Jun N-terminal kinase (JNK), a series of thiophene-3-carboxamide derivatives were synthesized with various substitutions on the phenyl ring. nih.gov These modifications are crucial for optimizing the inhibitory profile and cellular potency of the compounds. nih.gov
Modifications on the Thiophene Ring System
Functionalization of the thiophene ring itself provides another avenue for creating diverse analogues. The electronic properties and reactivity of the thiophene ring can be modulated by introducing different substituents. nih.gov
A study on thiophene-2-carboxamide derivatives explored the impact of substituting at the 3-position of the thiophene ring with hydroxyl, methyl, and amino groups. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial and antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov
Furthermore, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide highlights a multi-step regioselective functionalization of the thiophene core. researchgate.net This demonstrates that specific positions on the thiophene ring can be selectively targeted to introduce desired functional groups.
Table 2: Impact of Thiophene Ring Substituents on Activity
| Substituent at Position 3 | Observed Activity | Reference |
| Amino (-NH2) | Highest antioxidant and antibacterial activity | nih.gov |
| Hydroxyl (-OH) | Moderate antioxidant and antibacterial activity | nih.gov |
| Methyl (-CH3) | Lowest antioxidant and antibacterial activity | nih.gov |
Introduction of Bridging Linkers and Heterocyclic Moieties
Incorporating bridging linkers and additional heterocyclic rings can lead to the development of more complex molecules with novel properties. This strategy can expand the chemical space and introduce new interaction points for biological targets.
The Fiesselmann thiophene synthesis has been utilized to construct thieno[3,2-b]thiophene derivatives, which can then be used to create larger, fused N,S-heteroacenes. beilstein-journals.org This approach involves the condensation of aryl-substituted chlorothiophene-carboxylates with methyl thioglycolate to form the thieno[3,2-b]thiophene core, which can be further elaborated. beilstein-journals.org
The concept of introducing different heterocyclic moieties is also prevalent in drug design. For example, the synthesis of 2-ureido thiophene carboxamides, where a urea (B33335) linker connects to another chemical group, has led to the discovery of Chk1 kinase inhibitors. researchgate.net Additionally, the attachment of a thiazole (B1198619) ring to a thiophene carboxamide has been explored in the synthesis of potential antiproliferative agents. mdpi.com The introduction of various five-membered heterocycles like pyrrolidine, imidazole, and others is a key strategy in modifying the properties of drug candidates. nih.gov
Computational Chemistry and Theoretical Studies on N 3 Methoxyphenyl Thiophene 3 Carboxamide
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For N-(3-methoxyphenyl)thiophene-3-carboxamide, this would involve calculating bond lengths, bond angles, and dihedral angles. While studies on other thiophene (B33073) derivatives have reported optimized geometries, specific values for the title compound are not available.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between them (the HOMO-LUMO gap) is an indicator of molecular stability. nih.gov For various thiophene carboxamide derivatives, this gap has been calculated to understand their potential as anticancer agents or for other biological activities. nih.govmdpi.com However, the specific HOMO-LUMO energy gap for this compound has not been reported.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how a molecule will interact with other molecules. bohrium.com Studies on other thiophene derivatives have used MEP maps to understand their binding interactions with biological targets. bohrium.comnih.gov A specific MEP map for this compound is not available.
Fukui Function Analysis for Reactive Site Identification
Fukui function analysis is a method used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. This provides deeper insight into the chemical reactivity of different atoms within the molecule. While this analysis has been applied to other thiophene compounds to predict their reactivity, such data is absent for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. This provides insights into the dynamic behavior and conformational flexibility of a molecule.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface)
The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecular compounds. For this compound, while specific crystal structure data is not publicly available, analysis of closely related compounds provides insight into the expected interactions. The primary forces governing the supramolecular assembly in such structures are hydrogen bonds and various van der Waals contacts.
Hydrogen Bonding: The this compound molecule contains a hydrogen bond donor (the amide N-H group) and several potential hydrogen bond acceptors (the amide carbonyl oxygen, the methoxy (B1213986) oxygen, and the sulfur atom of the thiophene ring). In the solid state, it is anticipated that the most significant hydrogen bond would be an N–H···O=C interaction, forming chains or dimers of molecules. This is a common and stabilizing motif in carboxamide derivatives. The methoxy group's oxygen atom could also act as a hydrogen bond acceptor, though this is generally a weaker interaction compared to the carbonyl oxygen. nih.govmdpi.com
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. For analogous structures containing methoxyphenyl and amide groups, Hirshfeld surface analysis typically reveals the following distribution of intermolecular contacts. nih.govresearchgate.netnih.gov
Table 1: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Aromatic Amide Compounds
| Intermolecular Contact Type | Typical Percentage Contribution to Hirshfeld Surface | Description |
| H···H | 40 - 50% | Represents the most frequent, albeit weaker, van der Waals contacts. nih.govnih.gov |
| C···H / H···C | 20 - 30% | Includes C-H···π interactions and general van der Waals contacts. nih.govresearchgate.net |
| O···H / H···O | 15 - 25% | Primarily corresponds to N-H···O hydrogen bonds and weaker C-H···O interactions. nih.govresearchgate.net |
| Other (S···H, N···H, C···C) | < 10% | Includes less frequent contacts involving sulfur, nitrogen, and π-π stacking. researchgate.net |
Note: This table is illustrative and based on data for structurally related compounds. The exact percentages for this compound would require experimental crystal structure data.
In Silico Approaches for Target Interaction Prediction
In silico methods are powerful tools in drug discovery for predicting how a molecule might interact with biological targets, helping to prioritize compounds for synthesis and testing.
Molecular Docking Simulations with Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of thiophene-3-carboxamide (B1338676), a common biological target studied is the Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in several cancers. nih.govnih.gov
In a typical molecular docking study, the 3D structure of this compound would be docked into the ATP-binding site of a target protein like EGFR (PDB ID: 2Y6W, for example). The simulation would predict the binding pose and calculate a docking score, which estimates the binding affinity. Key interactions expected for this compound would include:
Hydrogen Bonding: The amide N-H group could form a hydrogen bond with the backbone carbonyl of a key amino acid residue in the hinge region of the kinase (e.g., Met793 in EGFR). The carbonyl oxygen of the amide could also accept a hydrogen bond.
Hydrophobic Interactions: The thiophene and methoxyphenyl rings would likely engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.
Additional Interactions: The methoxy group could form additional hydrogen bonds or hydrophobic contacts, potentially enhancing binding affinity.
Studies on similar thiophene-3-carboxamide selenide (B1212193) derivatives targeting EGFR have shown that these molecules fit well into the kinase domain, with calculated binding energies indicating stable complex formation. nih.gov
Table 2: Illustrative Molecular Docking Results for a Thiophene Carboxamide Derivative with EGFR Kinase Domain
| Parameter | Illustrative Value | Description |
| Target Protein | EGFR Kinase (PDB: 2Y6W) | A receptor tyrosine kinase involved in cell growth and proliferation. nih.gov |
| Docking Score | -8.5 kcal/mol | An estimated binding free energy; more negative values suggest stronger binding. |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743 | Amino acids in the active site that form critical bonds with the ligand. |
| Types of Interactions | Hydrogen bond, π-sulfur, π-alkyl, van der Waals | The specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov |
Note: This table presents hypothetical data for this compound based on findings for related compounds to illustrate the output of a molecular docking simulation.
Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For a series of active thiophene carboxamide derivatives, a pharmacophore model would typically be generated by aligning the structures and identifying common features.
A potential pharmacophore model for this compound as a kinase inhibitor might include:
One Hydrogen Bond Donor (from the amide N-H).
One Hydrogen Bond Acceptor (from the amide C=O).
Two Aromatic/Hydrophobic Regions (the thiophene and methoxyphenyl rings).
This model could then be used as a 3D query to screen large compound libraries for new molecules with a similar arrangement of features, potentially leading to the discovery of novel hits. The development of EGFR inhibitors often involves identifying such key pharmacophoric moieties to ensure synergistic activity. nih.gov
Predictive Modeling for Structural Features Related to Activity
Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate physicochemical properties of molecules with their biological activity. For this compound and its analogs, a QSAR model could be built to predict their inhibitory activity against a target like EGFR.
The model would use calculated molecular descriptors as independent variables. Key structural features and descriptors relevant for this compound would include:
Topological Descriptors: Molecular connectivity and shape indices.
Electronic Descriptors: Partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The aromaticity of the thiophene ring is a critical feature. mdpi.com
Lipophilic Descriptors: The logarithm of the partition coefficient (logP), which influences cell permeability.
Steric Descriptors: Molecular volume and surface area.
By creating a statistically significant equation linking these descriptors to the biological activity (e.g., IC₅₀ values) of a series of related compounds, the model could predict the activity of new, unsynthesized derivatives. For example, such models could predict how changing the substitution on the phenyl ring might affect the compound's potency as an anticancer agent. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl Thiophene 3 Carboxamide Derivatives
Positional and Electronic Effects of Substituents on Biological Activity
The biological activity of thiophene-3-carboxamide (B1338676) derivatives is highly sensitive to the nature and position of substituents on both the thiophene (B33073) and the N-phenyl rings. Research into analogs as c-Jun N-terminal kinase (JNK) inhibitors has provided significant insights into these effects. nih.gov
A foundational discovery was that the thiophene ring itself is a critical pharmacophore. Its replacement with a phenyl ring leads to a drastic reduction in activity, highlighting the importance of the sulfur-containing heterocycle. nih.gov Similarly, the carboxamide group at the 3-position of the thiophene ring is essential for JNK1 inhibitory activity. Replacing the carboxamide with an acid, ester, or cyano group results in a significant loss of potency. The position of the carboxamide is also crucial, as moving it to the 5-position renders the compound inactive. nih.gov
Substitutions on the thiophene ring at the 4 and 5-positions have been shown to be detrimental to activity. Compared to an unsubstituted thiophene ring (IC₅₀ = 5.4 μM for JNK1 inhibition), the introduction of methyl groups at the 4-position, 5-position, or both (4,5-dimethyl) leads to less active compounds (IC₅₀ > 25 μM). nih.gov This suggests that these positions may be involved in unfavorable steric interactions within the target's binding site.
Table 1: Effect of Thiophene Ring and C3-Substituent Modification on JNK1 Inhibitory Activity Data sourced from a study on thiophene-3-carboxamide derivatives as JNK inhibitors. nih.gov
| Compound/Modification | Description | JNK1 IC₅₀ (μM) |
|---|---|---|
| Unsubstituted Thiophene (5g) | Reference compound with unsubstituted thiophene ring. | 5.4 |
| 4-Methyl Thiophene (5d) | Methyl group added at the 4-position. | > 25 |
| 5-Methyl Thiophene (5e) | Methyl group added at the 5-position. | > 25 |
| 4,5-Dimethyl Thiophene (1) | Original hit compound with dimethyl substitution. | 26.0 |
| Phenyl Ring Replacement (3) | Thiophene ring replaced with a phenyl ring. | > 100 |
| Carboxylic Acid (5a) | Carboxamide replaced with a carboxylic acid. | > 50 |
| Ester (5b) | Carboxamide replaced with an ester. | > 50 |
| Cyano Group (5c) | Carboxamide replaced with a cyano group. | > 50 |
| 5-Carboxamide (5f) | Carboxamide moved to the 5-position. | Inactive |
Impact of Amide Linkage Conformation on Molecular Recognition
The conformation of the amide linkage between the thiophene ring and the N-phenyl ring is a critical determinant of molecular recognition and biological activity. This linker region orients the two aromatic systems, and its flexibility or rigidity can significantly impact how the molecule fits into a target's binding pocket.
In several series of related thiophene carboxamides, crystallographic studies have revealed the presence of an intramolecular hydrogen bond between the amide N-H and an adjacent group, which "locks" the molecular conformation. This rigidification reduces the conformational flexibility of the molecule, which can be entropically favorable for binding. For example, in some 2-amino-N-aryl-thiophene-3-carboxamide derivatives, an intramolecular N-H···O hydrogen bond can form a pseudo-six-membered ring, stabilizing a planar conformation. The orientation of the amide linkage can also be influenced by substitutions on the aryl ring; for instance, an ortho-chloro group on the N-phenyl ring was found to reverse the orientation of the amide linkage compared to other substitution patterns. nih.gov
This conformational rigidity is crucial for presenting the key interacting moieties in the correct spatial arrangement for optimal binding with the target protein. A flexible linker might allow the molecule to adopt non-productive binding poses, whereas a constrained conformation ensures that the hydrogen bond donors and acceptors, as well as hydrophobic groups, are correctly positioned.
Steric and Hydrophobic Interactions Governing Target Binding
The binding of N-(3-methoxyphenyl)thiophene-3-carboxamide derivatives to their biological targets is governed by a combination of steric and hydrophobic interactions. Molecular modeling studies of related thiophene-carboxamide inhibitors targeting JNK have shown that these molecules can fit into both the ATP-binding site and the substrate-binding JIP-docking site. nih.gov
The thiophene ring and the N-phenyl ring typically engage in hydrophobic interactions with nonpolar residues within the binding pocket. The methoxy (B1213986) group at the meta-position of the phenyl ring can also contribute to binding by occupying a small hydrophobic pocket. The size and shape of substituents on both rings must be complementary to the topology of the binding site. As noted earlier, the addition of even small methyl groups to the 4 or 5 positions of the thiophene ring leads to a significant loss of activity, indicating a tight steric constraint in that region of the binding pocket. nih.gov
Role of Hydrogen Bonding Networks in Modulating Activity
Hydrogen bonding is a critical component of the binding affinity and selectivity of this compound derivatives. The primary amide of the carboxamide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O).
In studies of JNK inhibitors, molecular docking simulations suggest that the carboxamide group forms crucial hydrogen bonds with the protein backbone. nih.gov For instance, the carboxamide -NH₂ can interact with the side-chain of glutamine, while in the JIP1 docking site, the -CO- and -NH₂ groups can form hydrogen bonds with the backbone NH of valine and the backbone carbonyl of asparagine, respectively. nih.gov These interactions help to anchor the inhibitor in the binding site and contribute significantly to its potency. The importance of the carboxamide is underscored by the finding that replacing it with groups incapable of forming these specific hydrogen bonds leads to a dramatic loss of activity. nih.gov
The methoxy group on the phenyl ring, while primarily involved in hydrophobic interactions, also possesses a lone pair of electrons on the oxygen atom, which could potentially act as a hydrogen bond acceptor with a suitable donor in the protein binding site. The amide N-H between the two rings can also participate in hydrogen bonding, further stabilizing the bound conformation. The collective network of these hydrogen bonds provides both affinity and specificity for the target protein.
Scaffold Hopping and Bioisosteric Replacements in Optimizing Potency
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel active compounds and to optimize the properties of a lead molecule. berkeley.edu These approaches involve replacing a core structural motif (scaffold) or a substituent with another that retains similar biological activity but may offer improved potency, selectivity, or pharmacokinetic properties. niper.gov.in
In the context of this compound, the thiophene ring is considered a bioisostere of a phenyl ring. mdpi.com However, studies have shown that replacing the thiophene with a phenyl ring in certain inhibitor series results in a major loss of activity, indicating that the thiophene is not merely a simple hydrophobic spacer but plays a specific electronic or structural role. nih.gov Despite this, the replacement of a phenyl ring with a thiophene ring has been a successful strategy in other drug discovery programs. For example, in the development of some GluN2B ligands, the bioisosteric replacement of a methoxybenzene ring with a thiophene ring was well-tolerated and in some cases led to increased affinity. nih.gov
The methoxyphenyl moiety itself can be subject to bioisosteric replacement. To mitigate potential metabolic liabilities associated with methoxy groups, such as demethylation leading to reactive intermediates, they can be replaced with other groups. cambridgemedchemconsulting.com For example, replacing a methoxy group with small alkyl groups or incorporating it into a five- or six-membered ring are common strategies. cambridgemedchemconsulting.com
Scaffold hopping can also involve more significant structural changes. For instance, the entire thiophene-carboxamide core could be replaced by a different heterocyclic system, such as an indazole-carboxamide, which has also been explored for antiviral agents. uni.lu Such hops aim to find new, patentable chemical space while preserving the key pharmacophoric features, such as the relative orientation of the aryl groups and the hydrogen bonding pattern of the amide.
An in-depth analysis of the chemical compound this compound reveals its significant role and versatile applications across various fields of chemical research. This article focuses on the broader research context and academic applications of this compound, detailing its utility as a synthetic building block, its contributions to medicinal chemistry, its role in the synthesis of agrochemicals and dyes, and its importance in the development of novel heterocyclic structures.
Broader Research Context and Academic Applications
N-(3-methoxyphenyl)thiophene-3-carboxamide belongs to the thiophene (B33073) carboxamide class of compounds, which are recognized for their diverse biological activities and as valuable intermediates in organic synthesis. nih.govnih.gov The thiophene ring is a privileged pharmacophore in medicinal chemistry, meaning it is a molecular framework that frequently appears in approved drugs and biologically active compounds. nih.gov The combination of the thiophene ring, the carboxamide linker, and the methoxyphenyl group provides a unique scaffold that researchers have exploited for various applications.
Conclusion and Future Perspectives in N 3 Methoxyphenyl Thiophene 3 Carboxamide Research
Summary of Key Academic Findings
Research into thiophene-carboxamide derivatives has yielded significant insights into their potential as therapeutic agents. The core structure, characterized by the aromaticity and planarity of the thiophene (B33073) ring, facilitates effective binding to various biological receptors. mdpi.com The sulfur atom's electron delocalization within the π-system makes it a reactive analog of benzene (B151609), contributing to its diverse biological effects. mdpi.com
Key findings in the broader class of thiophene-carboxamides, which provide a framework for understanding N-(3-methoxyphenyl)thiophene-3-carboxamide, include:
Anticancer Properties: A substantial body of research has focused on the anticancer potential of these compounds. Thiophene carboxamides have been identified as promising agents against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer. mdpi.com Some derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent, by targeting tubulin polymerization. nih.govresearchgate.net Others have shown efficacy as inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinases and c-Jun N-terminal kinases (JNK). nih.govnih.gov
Antimicrobial and Anti-inflammatory Activity: Certain thiophene-3-carboxamide (B1338676) derivatives have demonstrated notable antibacterial and antifungal properties. nih.gov Additionally, studies have revealed anti-inflammatory activities, highlighting the scaffold's potential for treating a range of inflammatory conditions. bohrium.comresearchgate.net
Enzyme Inhibition: The thiophene-carboxamide moiety has been successfully utilized to design inhibitors for various enzymes. This includes protein kinase inhibitors, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov The structural features of these compounds allow for functionalization to enhance both potency and selectivity. mdpi.com
Emerging Research Avenues and Unexplored Potentials
The foundation of existing research opens up numerous avenues for future investigation into this compound and related compounds.
Broadening the Scope of Biological Targets: While much of the focus has been on cancer and microbial diseases, the inherent properties of the thiophene-carboxamide scaffold suggest potential applications in other therapeutic areas. Future studies could explore its efficacy against neurodegenerative diseases, metabolic disorders like diabetes, and viral infections. bohrium.comnih.govnih.gov For instance, some pyrazine (B50134) carboxamide analogs have shown promise as broad-spectrum viral polymerase inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structure-activity relationships is crucial for designing more potent and selective molecules. Systematic modification of the N-(3-methoxyphenyl) and thiophene-3-carboxamide moieties could lead to the discovery of derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov The influence of different substituents on the electronic properties and binding affinities is a key area for exploration. bohrium.comrsc.org
Mechanism of Action Elucidation: For many promising thiophene-carboxamide derivatives, the precise molecular mechanism of action remains to be fully elucidated. Future research should focus on identifying specific cellular targets and signaling pathways. This could involve advanced techniques like chemical proteomics and high-throughput screening to uncover novel interactions and therapeutic potentials.
Development of Drug Delivery Systems: The therapeutic efficacy of these compounds could be enhanced through innovative drug delivery strategies. The use of nanomedicine, for example, could improve solubility, bioavailability, and targeted delivery to specific tissues or cells, thereby increasing potency and reducing potential side effects. mdpi.com
Methodological Advancements in the Study of Thiophene-Carboxamide Systems
Progress in the study of this compound and its analogs is intrinsically linked to advancements in chemical and biological research methodologies.
Synthetic Methodologies: Modern organic synthesis provides a robust toolkit for the creation of diverse thiophene-carboxamide libraries. Efficient catalytic methods, such as Suzuki cross-coupling reactions, allow for the facile introduction of various aryl groups onto the thiophene ring. nih.gov Other key techniques include direct lithiation for regioselective functionalization and the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation. nih.govrsc.orgmdpi.com
Spectroscopic and Structural Characterization: A combination of advanced analytical techniques is essential for the unambiguous structural confirmation of newly synthesized compounds. High-resolution mass spectrometry (HR-MS) and both one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are routinely employed. mdpi.com For crystalline compounds, X-ray crystallography provides definitive information on the three-dimensional molecular structure, which is invaluable for understanding intermolecular interactions and binding conformations. nih.gov
Computational and In Silico Modeling: Computational chemistry has become an indispensable tool in modern drug discovery. Density Functional Theory (DFT) calculations are used to investigate the electronic structure, molecular electrostatic potential (MESP), and reactivity of these molecules. bohrium.comnih.gov Molecular docking and molecular dynamics simulations provide insights into the binding interactions between the compounds and their biological targets, helping to rationalize observed activities and guide the design of new derivatives. bohrium.comnih.govresearchgate.net
Advanced Biological Assays: The evaluation of biological activity has moved beyond simple in vitro assays. The use of 3D cell culture models, such as tumor spheroids, offers a more physiologically relevant environment to test the efficacy of anticancer compounds, bridging the gap between traditional cell culture and in vivo studies. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)thiophene-3-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, alkylation of phenolic precursors using methyl iodide (MeI) in acetone with potassium carbonate (K₂CO₃) under reflux achieves high yields (~91%) . For more complex derivatives, Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ enables functionalization of the thiophene core . Key factors for yield optimization include stoichiometric control of reagents, reaction temperature (reflux vs. room temperature), and post-reaction purification via hexane extraction or HPLC.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide groups). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.1028 Å, b = 10.1367 Å, c = 10.8171 Å have been reported for structurally similar carboxamides .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR; carbonyl signals at ~165 ppm in ¹³C NMR) .
- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H vibrations .
Q. How can in vitro cytotoxicity assays, such as the SRB assay, be applied to evaluate the anticancer potential of this compound?
- Methodological Answer : The Sulforhodamine B (SRB) assay quantifies cellular protein content to assess cytotoxicity. Steps include:
Treat adherent or suspension cell cultures (e.g., cancer cell lines) with the compound in 96-well plates.
Fix cells with trichloroacetic acid, stain with SRB, and wash unbound dye with acetic acid.
Extract protein-bound dye using Tris base and measure optical density at 564 nm.
This assay is linear across cell densities (1,000–10,000 cells/well) and provides a visible, stable endpoint for high-throughput screening .
Advanced Research Questions
Q. What strategies are employed to analyze and resolve contradictions in biological activity data across studies on thiophene-3-carboxamide derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Strategies include:
- Replicating assays under standardized conditions (e.g., pH, temperature, cell line selection).
- Purity validation via HPLC or LC-MS to exclude impurities affecting activity .
- Structural analogs testing to isolate the impact of substituents (e.g., methoxy vs. methyl groups on antifungal activity) .
Q. In designing analogs, how do substituent variations impact binding affinity to target receptors like TRPV1?
- Methodological Answer :
- Substituent positioning : The 3-methoxyphenyl group enhances steric compatibility with TRPV1’s hydrophobic pockets, as shown in carbon-11 labeled analogs used for autoradiography .
- Electron-withdrawing groups : Fluorine or trifluoromethyl groups at the 4-position improve antagonist activity (e.g., IC₅₀ values < 20 nM for TRPV1) .
- SAR studies : Systematic substitution (e.g., biphenyl vs. benzodioxole moieties) followed by in vitro receptor binding assays (e.g., competitive displacement with radioligands) quantifies affinity changes .
Q. What computational chemistry approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potentials, and thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .
- Molecular docking : Simulates interactions with biological targets (e.g., TRPV1) using software like AutoDock Vina to prioritize synthesis of high-affinity analogs .
Q. How are metabolic stability and potential metabolites assessed in preclinical studies?
- Methodological Answer :
- In vitro metabolic assays : Incubate the compound with liver microsomes or S9 fractions, followed by LC-HRMS to detect metabolites (e.g., hydroxylation or demethylation products) .
- Stability testing : Measure half-life (t½) in simulated gastric fluid (pH 1.2) or plasma to predict bioavailability.
Q. What safety protocols and toxicity evaluations are recommended when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
